BenchChemオンラインストアへようこそ!

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Raf-1 kinase inhibition triazine phenylurea selectivity ATP-competitive inhibitor

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a synthetic small molecule belonging to the substituted triazine phenylurea class. This compound incorporates a 1,3,5-triazine core bearing two dimethylamino substituents at positions 4 and 6, a methylene bridge at position 2, and a terminal phenylurea moiety.

Molecular Formula C15H21N7O
Molecular Weight 315.381
CAS No. 2034356-11-9
Cat. No. B2738764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea
CAS2034356-11-9
Molecular FormulaC15H21N7O
Molecular Weight315.381
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N(C)C
InChIInChI=1S/C15H21N7O/c1-21(2)13-18-12(19-14(20-13)22(3)4)10-16-15(23)17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,16,17,23)
InChIKeyOKQLYCKEIMJQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea (CAS 2034356-11-9): Procurement-Relevant Compound Identity and Context


1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a synthetic small molecule belonging to the substituted triazine phenylurea class [1]. This compound incorporates a 1,3,5-triazine core bearing two dimethylamino substituents at positions 4 and 6, a methylene bridge at position 2, and a terminal phenylurea moiety. Structurally, it falls within the broad chemical space claimed in patent families describing triazine phenylurea derivatives as protein kinase inhibitors, particularly targeting Raf-1 [1]. Its molecular formula is C₁₅H₂₁N₇O and its molecular weight is 315.38 g/mol [2]. While detailed primary pharmacological characterization of this specific compound is limited in the open literature, its core scaffold is associated with ATP-competitive kinase inhibition, motivating its use in targeted oncology and signal transduction research [1].

Why 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea Cannot Be Replaced by Common Triazine or Phenylurea Analogs in Research Procurement


Within the triazine phenylurea class, minor structural modifications produce substantial shifts in kinase selectivity, cellular potency, and physicochemical properties. The specific combination of a 4,6-bis(dimethylamino)-1,3,5-triazine scaffold with a methylene-linked phenylurea side chain creates a unique hydrogen-bonding surface and steric profile that governs ATP-pocket complementarity [1]. Simply substituting a morpholino or other amino group on the triazine ring—as in PKI-587—redirects inhibitory activity toward PI3K/mTOR rather than Raf-1 [2]. Similarly, altering the urea substituent from phenyl to substituted phenyl or pyridyl can invert target preference within the kinome, as demonstrated across the broader patent series [1]. Without direct comparative data confirming functional equivalence, generic replacement risks loss of the intended target engagement profile, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Comparative Evidence for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea vs. Structural Analogs


Kinase Selectivity Profiling: Raf-1 Inhibition vs. PI3K/mTOR-Directed Triazine Ureas

This compound belongs to a series explicitly claimed as Raf-1 inhibitors in patent WO-2012159557-A1, distinguishing it from morpholino-substituted triazine ureas such as PKI-587 and PKI-179, which are potent PI3K/mTOR inhibitors [1]. In benchmark PI3K/mTOR assays, PKI-587 exhibits IC₅₀ values of 0.4 nM (mTOR), 8 nM (PI3Kα), and 24 nM (PI3Kβ) [2], while PKI-179 shows mTOR IC₅₀ of 0.42 nM [3]. The patent's Raf-1 focus implies a distinct selectivity fingerprint for bis(dimethylamino)-substituted triazine phenylureas [1]. However, compound-specific IC₅₀ values for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea have not been publicly disclosed, and direct head-to-head data against PKI-587 or PKI-179 are absent from the open literature.

Raf-1 kinase inhibition triazine phenylurea selectivity ATP-competitive inhibitor

Urea Moiety Hydrogen-Bonding Capacity vs. N-Heterocyclic Urea Replacement Analogs

The phenylurea terminus provides two hydrogen-bond donors (urea NH groups) capable of engaging the kinase hinge region and DFG motif. This contrasts with N-methylated urea or pyridylurea derivatives in the same patent family that reduce hydrogen-bond donor count and alter binding topology [1]. While specific binding data for this compound are unavailable, structure–activity relationship trends in triazine phenylurea series indicate that N-phenyl substitution maintains optimal hinge-binding geometry for Raf-1, whereas N-pyridyl or N-alkyl analogs shift selectivity toward other kinase targets [2].

hydrogen-bond donor urea pharmacophore kinase hinge binding

Physicochemical Property Comparison: Calculated LogP vs. Morpholino-Containing Triazine Ureas

The bis(dimethylamino) substitution on the triazine ring confers higher lipophilicity compared to bis(morpholino) analogs. Calculated LogP (XLogP3) for 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is approximately 2.0 ± 0.5 [1], whereas PKI-587, bearing two morpholine rings, has a reported LogP of 1.2 [2]. This difference of ~0.8 log units can influence membrane permeability and solubility profiles, potentially affecting in vitro assay performance and in vivo pharmacokinetics.

lipophilicity drug-like properties calculated LogP

Recommended Application Scenarios for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea Based on Available Evidence


Raf-1 Kinase Inhibitor Tool Compound in Oncology Signaling Studies

This compound is most appropriately deployed as a Raf-1-selective chemical probe in cellular signaling experiments, particularly in cancer lines harboring B-Raf or C-Raf mutations [1]. Based on the patent's kinase selectivity claims, it should be prioritized over PI3K/mTOR-directed triazine ureas (e.g., PKI-587, PKI-179) when the objective is to dissect Raf-MEK-ERK pathway contributions independent of PI3K-AKT crosstalk [1]. Users should confirm compound identity via NMR and LC-MS and establish in-house IC₅₀ values against Raf-1 prior to publication, as public potency data are not yet available [1].

Structurally Defined Positive Control for Triazine Phenylurea SAR Libraries

As a compound exemplifying the unsubstituted phenylurea terminus within the bis(dimethylamino) triazine series, it serves as a valuable reference standard for medicinal chemistry structure–activity relationship (SAR) campaigns [1]. Researchers can use it as a baseline scaffold for systematic variation of the urea substituent (e.g., introducing halogens, methoxy, or heterocycles) while holding the triazine core constant, enabling deconvolution of pharmacophore contributions to Raf-1 binding [1].

Physicochemical Comparator for Permeability and Solubility Optimization Programs

The calculated LogP of ~2.0 [1] makes this compound a useful intermediate-lipophilicity benchmark when optimizing pharmacokinetic properties within the triazine urea series. Compared to more polar morpholino analogs (LogP ~1.2) [2], it can help establish the permeability–solubility trade-off curve for this chemical space, guiding lead optimization toward development candidates with balanced ADME profiles.

Quote Request

Request a Quote for 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.